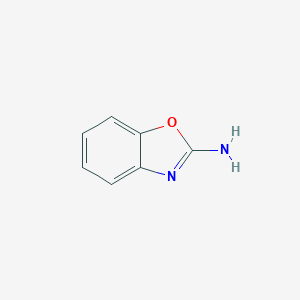

2-Aminobenzoxazole

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBLHOJFMBOCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196603 | |

| Record name | Benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4570-41-6 | |

| Record name | 2-Benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4570-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004570416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminobenzoxazole from o-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the synthetic routes for producing 2-aminobenzoxazole, a crucial heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-aminophenol. 2-Aminobenzoxazoles are recognized as important pharmacophores and are integral to the development of various therapeutic agents, including enzyme inhibitors and potential treatments for neurological disorders.[1][2] This document provides a comparative analysis of key synthetic methodologies, detailed experimental protocols, and visual representations of reaction pathways and workflows to support research and development in this field.

Core Synthetic Methodologies

The synthesis of this compound from o-aminophenol primarily involves a cyclization reaction facilitated by a cyanating agent. This process introduces the C2 atom and the exocyclic amino group in a single transformation. The choice of cyanating agent is a critical factor, balancing reactivity with safety and operational simplicity.

Classical Synthesis using Cyanogen (B1215507) Bromide (BrCN)

The most established and widely cited method for synthesizing this compound involves the reaction of o-aminophenol with cyanogen bromide (BrCN).[1][2] This method is effective and has been used to produce a variety of substituted 2-aminobenzoxazoles.[3] However, the extreme toxicity of cyanogen bromide presents significant handling and safety challenges, prompting the development of safer alternatives.[1][2]

Modern Synthesis using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

To circumvent the hazards associated with BrCN, researchers have developed methods using safer electrophilic cyanating agents. A prominent example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2][3] This reagent is a stable, non-hazardous solid that can be readily prepared from inexpensive starting materials.[1][4] The reaction typically requires activation by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), or a strong base like lithium hexamethyldisilazide (LiHMDS) to facilitate the cyclization with o-aminophenol.[1][3][5] The Lewis acid-mediated approach, in particular, has been shown to be reproducible and scalable, offering good to excellent yields.[1][2]

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes and compares the quantitative data from key synthetic methods for preparing this compound from o-aminophenol.

| Cyanating Agent | Catalyst / Base | Solvent | Temperature | Time (h) | Yield (%) | Reference(s) |

| Cyanogen Bromide (BrCN) | (Not specified) | (Various) | (Not specified) | (Not specified) | Good | [3] |

| NCTS | LiHMDS (1 equiv) | THF | Room Temp. | 2 | up to 11% | [1] |

| NCTS | BF₃·Et₂O (2 equiv) | 1,4-Dioxane (B91453) | Reflux | 25-30 | ~75% | [1][2] |

Note: The yield for the LiHMDS-mediated reaction was found to be irreproducible in some studies, with a maximum observed yield of 11%.[1] The BF₃·Et₂O-mediated method has demonstrated greater reliability and higher yields.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended for use by trained laboratory professionals.

Protocol 1: Synthesis of this compound using NCTS and BF₃·Et₂O

This protocol is adapted from a demonstrated, reliable method utilizing a non-hazardous cyanating agent.[1][2]

Materials:

-

o-Aminophenol

-

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

1,4-Dioxane (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (B1210297) (EtOAc)

-

Deionized Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-aminophenol (1.0 equiv, e.g., 0.9 mmol, 100 mg) and NCTS (1.5 equiv, e.g., 1.35 mmol) in anhydrous 1,4-dioxane (e.g., 4 mL).[1][2]

-

Carefully add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv, e.g., 1.8 mmol) dropwise to the stirred solution.[1][2]

-

Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the pH is approximately 7.[1][2]

-

Dilute the mixture with deionized water (e.g., 30 mL) and transfer it to a separatory funnel.[1][2]

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1][2]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[1][2]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1][2]

-

Purify the residue by column chromatography on silica (B1680970) gel using a Hexane/Ethyl Acetate eluent system to yield pure this compound.[1][2]

Visualizations: Reaction Schemes and Workflows

The following diagrams illustrate the key chemical transformations and processes involved in the synthesis of this compound.

Caption: General reaction scheme for this compound synthesis.

Caption: Experimental workflow for the NCTS-based synthesis.

Caption: Proposed mechanism for the Lewis acid-catalyzed cyclization.[1][2]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoxazole is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structure, comprising a fusion of benzene (B151609) and oxazole (B20620) rings with an amino group at the 2-position, imparts a range of interesting biological activities. Derivatives of this compound have been investigated for their potential as antifungal, anticancer, and anti-inflammatory agents.[1][2] Notably, specific derivatives have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, highlighting their therapeutic potential. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for understanding its behavior in biological systems and for its application in drug design and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | [3][4] |

| Molecular Weight | 134.14 g/mol | [3][4] |

| Appearance | White to off-white or light brown crystalline powder | [3] |

| Melting Point | 128-133 °C | [3][4] |

| Boiling Point | ~278-294 °C (Predicted/Calculated) | |

| pKa | ~4.5 | [5] |

| LogP | 1.5 (Computed) | [6] |

| Solubility | Soluble in alcohols (e.g., ethanol) and dimethyl sulfoxide (B87167) (DMSO). Limited solubility in non-polar solvents like hexane (B92381) and benzene. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the cyclization of 2-aminophenol (B121084) with a cyanating agent.[7][8]

Method 1: Cyclization using a Non-hazardous Cyanating Agent [7][8]

This method utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safer alternative to the highly toxic cyanogen (B1215507) bromide.

-

Reactants: o-aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and a Lewis acid (e.g., BF₃·Et₂O).

-

Solvent: 1,4-dioxane.

-

Procedure:

-

Dissolve o-aminophenol and NCTS in 1,4-dioxane.

-

Add the Lewis acid dropwise to the mixture.

-

Reflux the reaction mixture for 24-30 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and quench with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Method 2: One-pot Amination via Smiles Rearrangement [7][8]

This approach involves the intramolecular Smiles rearrangement of an activated benzoxazole-2-thiol.

-

Reactants: Benzoxazole-2-thiol, an amine, and chloroacetyl chloride.

-

Base: A non-nucleophilic base such as triethylamine (B128534) (Et₃N).

-

Procedure:

-

Combine benzoxazole-2-thiol and the desired amine in a suitable solvent.

-

Add the base to the mixture.

-

Introduce chloroacetyl chloride to initiate the reaction.

-

The reaction proceeds via an intramolecular Smiles rearrangement to yield the N-substituted this compound.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10]

-

Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Samples are dissolved in a deuterated solvent, commonly DMSO-d₆.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

-

Typical Spectra:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (s, 2H, NH₂), 7.30 (d, J = 7.8 Hz, 1H), 7.19 (d, J = 7.3 Hz, 1H), 7.08 (t, J = 7.7 Hz, 1H), 6.99 (t, J = 7.5 Hz, 1H).

-

¹³C NMR data is also used for structural confirmation.

-

Infrared (IR) Spectroscopy [10]

-

Instrumentation: FTIR spectrophotometer.

-

Sample Preparation: Samples are typically prepared as KBr pellets.

-

Analysis: The IR spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching for the amine group and C=N stretching for the oxazole ring.

UV-Visible (UV-Vis) Spectroscopy [11][12]

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: Solutions of this compound derivatives are prepared in a suitable solvent, such as ethanol, at a known concentration (e.g., 10⁻⁴ M).

-

Procedure: The absorption spectrum is recorded over a wavelength range of 200-600 nm. The maximum absorption wavelength (λmax) is determined. For some 2-(2'-hydroxyphenyl)benzoxazole derivatives, λmax values have been observed in the UVA range (336 to 374 nm).[11][12]

Biological Activity and Signaling Pathways

This compound derivatives have garnered significant interest due to their diverse biological activities.

Antifungal Activity

Several studies have demonstrated the potent antifungal activity of this compound derivatives against various phytopathogenic fungi.[1] Structure-activity relationship studies have shown that substitutions on the benzoxazole (B165842) core can significantly influence the antifungal efficacy.

Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spns2

A notable biological activity of certain this compound derivatives is their ability to inhibit the spinster homolog 2 (Spns2), a transporter responsible for the export of sphingosine-1-phosphate (S1P). S1P is a crucial signaling lipid that regulates numerous physiological processes, including immune cell trafficking, angiogenesis, and lymphocyte egress from lymphoid organs.[13][14] By inhibiting Spns2, these compounds can modulate S1P signaling, which has therapeutic implications for autoimmune diseases and certain cancers.

The S1P signaling pathway is initiated by the synthesis of S1P from sphingosine (B13886), a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). S1P is then exported out of the cell by transporters like Spns2. Extracellular S1P binds to and activates a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[13][15] The activation of these receptors triggers various downstream signaling cascades, influencing cell survival, proliferation, migration, and differentiation.

Caption: S1P signaling pathway and the inhibitory action of this compound derivatives.

General Synthetic Workflow

The synthesis of functionalized this compound derivatives often follows a modular approach, allowing for the introduction of various substituents to explore structure-activity relationships.

Caption: General workflow for the synthesis of this compound derivatives.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, possessing a rich set of physicochemical properties that make it an attractive starting point for the design of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of its biological activity. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds. Further exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and potent drug candidates.

References

- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-氨基苯并恶唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-アミノベンゾオキサゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tch.ucsd.edu [tch.ucsd.edu]

- 6. This compound | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrdst.org [ijrdst.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

2-Aminobenzoxazole: A Comprehensive Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoxazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery due to its diverse range of biological activities. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating mechanisms of action that span from enzyme inhibition and receptor antagonism to the modulation of complex signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of action of this compound derivatives in various biological systems, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spinster Homolog 2 (Spns2)

One of the prominent mechanisms of action for this compound derivatives is the inhibition of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). S1P is a crucial signaling sphingolipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to its receptors (S1P1-5) on the cell surface. Spns2 is responsible for the export of S1P from various cell types, including endothelial cells, making it a key player in establishing the S1P gradient necessary for immune cell migration.

By inhibiting Spns2, this compound derivatives block the release of S1P into the extracellular environment. This disruption of the S1P gradient leads to the sequestration of lymphocytes in secondary lymphoid organs, resulting in a decrease in circulating lymphocytes (lymphopenia). This mechanism is being explored for the treatment of autoimmune diseases such as multiple sclerosis.[1][2][3][4]

Signaling Pathway: S1P Transport and Spns2 Inhibition

Caption: S1P signaling pathway and the inhibitory action of this compound on Spns2.

Quantitative Data: Spns2 Inhibition

| Compound | IC50 (nM) | Reference |

| SLB1122168 (33p) | 94 ± 6 | [1][2][3][4] |

| SLF1081851 | 1930 | [1] |

Experimental Protocol: Spns2-Mediated S1P Export Assay

This cell-based assay quantifies the amount of S1P exported into the extracellular medium by cells overexpressing Spns2.

Materials:

-

HEK293T or HeLa cells

-

Plasmid encoding human Spns2

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM supplemented with 10% FBS

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Test compounds (this compound derivatives)

-

LC-MS/MS system for S1P quantification

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T or HeLa cells in DMEM with 10% FBS.

-

Transfect cells with the Spns2-expressing plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with serum-free DMEM containing 0.1% fatty acid-free BSA.

-

Add serial dilutions of the test compounds to the cells. Include a vehicle control (e.g., DMSO).

-

-

S1P Collection:

-

Incubate the cells for 4-6 hours at 37°C.

-

Collect the conditioned medium.

-

-

S1P Quantification:

-

Perform lipid extraction from the collected medium.

-

Quantify the amount of S1P using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Normalize the S1P levels to the total protein concentration in the corresponding cell lysates.

-

Calculate the percent inhibition of S1P export for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Inhibition of Carbonic Anhydrases (CAs)

Derivatives of this compound, particularly when appended to a coumarin (B35378) scaffold, have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII. These enzymes play a critical role in maintaining the pH homeostasis of cancer cells, promoting their survival and proliferation in the acidic tumor microenvironment.

The proposed mechanism suggests that the coumarin moiety acts as a prodrug. It is hydrolyzed by the esterase activity of the carbonic anhydrase, and the resulting 2-hydroxycinnamic acid derivative then binds to the active site, inhibiting the enzyme's function. The this compound portion of the molecule contributes to the binding affinity and selectivity.

Proposed Mechanism of CA Inhibition

Caption: Proposed prodrug mechanism of carbonic anhydrase inhibition.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| Compound 3b | 368.7 | 81.4 | - | - | [5] |

| Compound 3n | - | - | 41.3 | 39.1 | [5] |

| Various Sulfonamides | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [6] |

| Ureidobenzenesulfonamides | - | - | 27.8 - 2099 | 9.43 - 509 | [6] |

| Organohalogen chalcones | 13.54 - 94.11 | 5.21 - 57.44 | - | - | [7] |

| Pyrazolo[3,4‐d]pyrimidine analogs | 60.32 - 300.00 | 64.21 - 307.70 | - | - | [7] |

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This is a common method to measure the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl) at a specific pH (e.g., 7.5)

-

pH indicator (e.g., phenol (B47542) red)

-

Test compounds (this compound derivatives)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare solutions of the purified CA enzymes in the assay buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup:

-

Equilibrate the enzyme solution and the CO2-saturated water to the desired temperature (e.g., 25°C).

-

In the stopped-flow instrument, one syringe contains the enzyme solution (with or without the inhibitor) and the pH indicator in buffer. The other syringe contains the CO2-saturated water.

-

-

Measurement:

-

Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton is catalyzed by the CA, leading to a decrease in pH.

-

Monitor the change in absorbance of the pH indicator over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance change curve.

-

Determine the enzyme activity in the presence and absence of the inhibitor.

-

Calculate the Ki value using the Cheng-Prusoff equation or by fitting the data to appropriate inhibition models.

-

Antagonism of 5-HT3 Receptor

2-Substituted benzoxazole (B165842) carboxamides, including this compound derivatives, have been identified as potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to rapid excitatory neurotransmission. These receptors are involved in various physiological processes, including emesis and gut motility.

By blocking the 5-HT3 receptor, these compounds can prevent the binding of serotonin and inhibit the subsequent downstream signaling, making them promising candidates for the treatment of conditions like chemotherapy-induced nausea and vomiting and irritable bowel syndrome (IBS).[8][9][10][11][12]

Signaling Pathway: 5-HT3 Receptor Antagonism

Caption: Mechanism of 5-HT3 receptor antagonism by this compound derivatives.

Quantitative Data: 5-HT3 Receptor Antagonism

The literature reports nanomolar in vitro activity for this compound derivatives as 5-HT3 receptor antagonists.[8] Specific IC50 or Ki values for individual this compound compounds are often presented within broader structure-activity relationship studies. For example, a related quinolinecarboxamide derivative, 6f , exhibited an ED50 of 0.1 µg/kg in the Bezold-Jarisch reflex test, and another derivative, 7d , had a Ki of 0.48 nM for the 5-HT3 receptor.[11]

Experimental Protocol: 5-HT3A Receptor Functional Assay (Calcium Influx)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist in cells expressing the receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor

-

DMEM supplemented with 10% FBS

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Serotonin (5-HT) or other 5-HT3 receptor agonist

-

Test compounds (this compound derivatives)

-

Fluorescence plate reader with kinetic read capabilities

Procedure:

-

Cell Plating:

-

Plate the HEK293-5HT3A cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with Fluo-4 AM according to the manufacturer's protocol, typically for 1 hour at 37°C.

-

Wash the cells with assay buffer (e.g., HBSS) to remove extracellular dye.

-

-

Compound Incubation:

-

Add serial dilutions of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a pre-determined concentration of serotonin (typically the EC80) to stimulate the receptors.

-

Immediately begin recording the fluorescence intensity over time to capture the calcium influx.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist only).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Ligands for Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES)

This compound derivatives have been designed as ligands that bind to the internal ribosome entry site (IRES) of the Hepatitis C virus (HCV). The HCV IRES is a highly structured RNA element in the 5' untranslated region of the viral genome that is essential for the initiation of viral protein synthesis. By binding to a specific subdomain of the IRES (subdomain IIa), these compounds can induce a conformational change that prevents the proper assembly of the ribosomal machinery, thereby inhibiting viral translation.

Experimental Workflow: HCV IRES FRET-based Binding Assay

Caption: Workflow for the FRET-based HCV IRES RNA binding assay.

Quantitative Data: HCV IRES Ligand Binding

| Compound | EC50 (µM) | Reference |

| Compound 2-4 | 43 | [13] |

| Compound 2-7 | 88 | [13] |

| Compound 2-10 | 31 | [13] |

| Compound 2-23 | 190 | [13] |

| Compound 2-29 | 310 | [13] |

| Benzoxazole 23 | ~100 | [14] |

Experimental Protocol: HCV IRES FRET-based Binding Assay

This assay measures the binding of a ligand to the HCV IRES subdomain IIa RNA by detecting a change in Förster Resonance Energy Transfer (FRET) between two fluorophores attached to the RNA.

Materials:

-

Synthetically prepared HCV IRES subdomain IIa RNA, labeled with a FRET donor (e.g., fluorescein) and acceptor (e.g., tetramethylrhodamine) at specific positions.

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2).

-

Test compounds (this compound derivatives).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

RNA Preparation:

-

Anneal the FRET-labeled RNA by heating and slow cooling to ensure proper folding.

-

-

Assay Setup:

-

In a microplate, add the labeled RNA to the assay buffer.

-

Add serial dilutions of the test compounds. Include a no-ligand control.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

-

-

FRET Measurement:

-

Excite the donor fluorophore at its excitation wavelength and measure the emission of both the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the FRET efficiency or the ratio of acceptor to donor emission for each well.

-

A change in the FRET signal (e.g., quenching) indicates a conformational change in the RNA upon ligand binding.

-

Plot the change in FRET signal against the ligand concentration and fit the data to a binding isotherm to determine the EC50 value.[13][15][16]

-

Inhibition of ChemR23

This compound derivatives have been developed as potent inhibitors of ChemR23 (also known as CMKLR1), a G protein-coupled receptor for the chemoattractant protein chemerin. ChemR23 is expressed on various immune cells, including plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons. The chemerin/ChemR23 axis is implicated in inflammatory and autoimmune diseases.

The mechanism of inhibition by these compounds involves inducing the internalization of the ChemR23 receptor, thereby reducing its availability on the cell surface to bind chemerin and initiate downstream signaling, such as calcium mobilization and cell migration.[17][18]

Signaling Pathway: ChemR23 Inhibition and Internalization

Caption: Inhibition of ChemR23 signaling via receptor internalization.

Quantitative Data: ChemR23 Inhibition

| Compound | Assay | IC50 | Reference |

| Compound 16 | Full and competitive antagonist | 37 µM | [19] |

| (R)-isomer 6b | Calcium signaling inhibition | 30-fold more potent than desmethyl compound 1 | [18] |

Experimental Protocol: ChemR23 Internalization Assay

This assay measures the ability of a compound to induce the internalization of the ChemR23 receptor from the cell surface.

Materials:

-

Cells endogenously expressing ChemR23 (e.g., CAL-1, a pDC cell line) or a cell line stably overexpressing tagged ChemR23.

-

Primary antibody against an extracellular epitope of ChemR23.

-

Fluorescently labeled secondary antibody.

-

Test compounds (this compound derivatives).

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Incubate the ChemR23-expressing cells with various concentrations of the test compound for a specific time (e.g., 1-2 hours) at 37°C to allow for internalization.

-

-

Antibody Staining:

-

Place the cells on ice to stop internalization.

-

Incubate the cells with the primary anti-ChemR23 antibody.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

-

Flow Cytometry:

-

Wash the cells to remove unbound secondary antibody.

-

Analyze the cells by flow cytometry to quantify the amount of ChemR23 remaining on the cell surface.

-

-

Data Analysis:

-

The mean fluorescence intensity (MFI) of the stained cells is proportional to the amount of surface ChemR23.

-

Calculate the percentage of receptor internalization for each compound concentration compared to the untreated control.

-

Determine the EC50 for internalization.

-

Antifungal Activity

Derivatives of this compound have demonstrated broad-spectrum antifungal activity against various phytopathogenic fungi. This makes them promising candidates for the development of new agricultural fungicides. The exact molecular mechanism of their antifungal action is still under investigation but may involve the disruption of cell membrane integrity or other essential cellular processes.[20][21][22][23]

Quantitative Data: Antifungal Activity

| Compound | Fungus | EC50 (µg/mL) | Reference |

| 3a | Fusarium oxysporum | 1.48 | [20][21] |

| 3b | Fusarium oxysporum | 2.13 | [20][21] |

| 3c | Fusarium oxysporum | 2.56 | [20][21] |

| 3e | Botrytis cinerea | 3.21 | [20][21] |

| 3m | Gibberella zeae | 4.89 | [20][21] |

| 3v | Alternaria solani | 16.6 | [20][21] |

| C17 | Phomopsis sp. | 3.26 µM | [23] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Materials:

-

Fungal isolates (phytopathogenic fungi).

-

Potato Dextrose Broth (PDB) or other suitable fungal growth medium.

-

Test compounds (this compound derivatives).

-

96-well microplates.

-

Spectrophotometer or plate reader.

Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolate on an appropriate agar (B569324) medium to obtain spores or mycelial fragments.

-

Prepare a standardized inoculum suspension in sterile water or saline.

-

-

Compound Dilution:

-

Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the fungal inoculum to each well containing the test compound dilutions.

-

Include a positive control (fungus in broth without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microplate at an appropriate temperature (e.g., 25-28°C) for a sufficient period (e.g., 48-72 hours).

-

-

MIC Determination:

Inhibition of Kinase Insert Domain Receptor (KDR/VEGFR-2)

Amino-benzoxazole derivatives have been identified as potential inhibitors of the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Overexpression and activation of KDR are associated with tumor growth and metastasis. By inhibiting the kinase activity of KDR, these compounds can block the downstream signaling pathways that promote angiogenesis, thereby exerting an anti-cancer effect.[28]

Quantitative Data: KDR Inhibition

| Compound | Assay | IC50 (µM) | Reference |

| Compound 1 | KDR inhibition | 6.855 | [28] |

| Compound 16 | MCF-7 cell proliferation | 6.98 | [28] |

| Compound 17 | MCF-7 cell proliferation | 11.18 | [28] |

| Compound 12l | HepG2 and MCF-7 cell proliferation | - | [29] |

| Compound 17 (bis([20][30][31]triazolo)[4,3-a:3',4'-c]quinoxaline derivative) | VEGFR-2 inhibition | 1.09 | [32] |

| Compound 18 (bis([20][30][31]triazolo)[4,3-a:3',4'-c]quinoxaline derivative) | VEGFR-2 inhibition | 1.19 | [32] |

| Compound 23j | VEGFR-2 inhibition | 0.0037 | [33] |

Experimental Protocol: KDR Kinase Assay

This is a biochemical assay to measure the ability of a compound to inhibit the kinase activity of KDR.

Materials:

-

Recombinant human KDR (VEGFR-2) kinase domain.

-

Kinase buffer.

-

ATP.

-

A suitable substrate (e.g., a synthetic peptide or a protein like poly(Glu,Tyr)).

-

A detection reagent to measure ATP consumption or phosphate (B84403) incorporation (e.g., ADP-Glo™, Kinase-Glo®).

-

Test compounds (this compound derivatives).

-

Luminometer or fluorescence plate reader.

Procedure:

-

Assay Setup:

-

In a microplate, add the KDR enzyme, the substrate, and the test compound at various concentrations in the kinase buffer.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.

-

-

Detection:

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

-

-

Data Analysis:

-

The signal from the detection reagent is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Inhibition of DNA Gyrase

Some this compound and related 2-aminobenzothiazole (B30445) derivatives have shown antibacterial activity, with a proposed mechanism of action being the inhibition of DNA gyrase. DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds can disrupt these critical cellular processes, leading to bacterial cell death.

Quantitative Data: DNA Gyrase Inhibition

| Compound | Organism | MIC (µg/mL) | IC50 (nM) | Reference |

| Inhibitor A | E. coli DNA gyrase | - | < 10 | [31] |

| Inhibitor D | E. coli | 4-16 | - | [31] |

| Inhibitor E | E. coli | 4-16 | < 10 | [31] |

| Compound 4b | E. coli DNA gyrase | - | Low micromolar | [34] |

| Compound 7a | E. coli DNA gyrase | - | Low micromolar | [34] |

| Compound 5 | E. coli gyrase | - | < 10,000 | [35] |

| Compound 6c | E. coli gyrase | - | 4,850 | [35] |

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase.

-

Relaxed circular plasmid DNA (e.g., pBR322).

-

Gyrase assay buffer (containing ATP, MgCl2, and other necessary components).

-

Test compounds (this compound derivatives).

-

Agarose (B213101) gel electrophoresis system.

-

DNA staining agent (e.g., ethidium (B1194527) bromide).

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the relaxed plasmid DNA, DNA gyrase, and the test compound at various concentrations in the gyrase assay buffer.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 1 hour) to allow the supercoiling reaction to occur.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the reaction products onto an agarose gel.

-

Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

-

-

Visualization and Analysis:

Conclusion

The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents with a wide array of biological targets and mechanisms of action. From modulating immune responses through Spns2 inhibition to combating cancer by targeting carbonic anhydrases and KDR, and from fighting infections by inhibiting viral translation and bacterial DNA gyrase to alleviating gastrointestinal disorders via 5-HT3 receptor antagonism, the therapeutic potential of this compound derivatives is vast. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to exploring and harnessing the full potential of this remarkable chemical entity in drug discovery and development. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the emergence of new and effective therapies based on the this compound core.

References

- 1. This compound Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new 5-HT3 receptor ligand. II. Structure-activity analysis of 5-HT3 receptor agonist action in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT3 receptor antagonists. 2. 4-Hydroxy-3-quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tch.ucsd.edu [tch.ucsd.edu]

- 14. Hepatitis C Virus Translation Inhibitors Targeting the Internal Ribosomal Entry Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aryl-substituted aminobenzimidazoles targeting the hepatitis C virus internal ribosome entry site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure of a hepatitis C virus RNA domain in complex with a translation inhibitor reveals a binding mode reminiscent of riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The design, synthesis and evaluation of this compound analogues as potent and orally efficacious ChemR23 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The discovery and optimization of a series of this compound derivatives as ChemR23 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - ProQuest [proquest.com]

- 23. Synthesis and Antifungal Activity of 2-(2-Benzoxazolyl)-1-arylethanone and 2-(2-Benzoxazolyl)-1-alkylethanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Detection of anti-phytopathogenic fungal activity [protocols.io]

- 25. Antifungal Susceptibility Test | PPTX [slideshare.net]

- 26. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. This compound ligands of the hepatitis C virus internal ribosome entry site - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Aminobenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Aminobenzoxazole using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of benzoxazole-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | s | 2H | -NH₂ |

| 7.30 | d, J = 7.8 Hz | 1H | Ar-H |

| 7.19 | d, J = 7.3 Hz | 1H | Ar-H |

| 7.08 | t, J = 7.2 Hz | 1H | Ar-H |

| 6.95 | t, J = 7.2 Hz | 1H | Ar-H |

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.70 | C=N (C2) |

| 147.92 | Ar-C |

| 143.61 | Ar-C |

| 123.45 | Ar-CH |

| 119.92 | Ar-CH |

| 115.25 | Ar-CH |

| 108.38 | Ar-CH |

Solvent: DMSO-d₆, Spectrometer: 101 MHz

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded at ambient temperature on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for a resin-bound this compound are presented below. These values should be similar for the free compound, particularly in the fingerprint region.

Table 3: FT-IR Spectral Data of this compound (Resin-Bound)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 (expected) | N-H stretch (primary amine) |

| 1643 | Amide I (from resin linkage) |

| 1606 | C=N stretch |

| 1579 | Aromatic C=C stretch |

| 1506 | Aromatic C=C stretch |

| 1491 | Aromatic C=C stretch |

| 1450 | Aromatic C=C stretch |

| 1335-1250 (expected) | Aromatic C-N stretch |

Note: Data is for a single bead of 2-aminobenzo[d]oxazole resin and may show slight variations from the pure, unbound compound. Expected ranges for primary aromatic amines are included for reference.[1]

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectral Data of 2-(amino-2'-hydroxyphenyl) benzoxazole (B165842) Derivatives

| Compound | λmax (nm) in Ethanol (B145695) |

| 2-(4'-amino-2'-hydroxyphenyl) benzoxazole | 336 |

| 2-(5'-amino-2'-hydroxyphenyl) benzoxazole | 374 |

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a series of solutions with concentrations typically in the range of 1-10 µg/mL. The UV-Vis absorption spectrum of each solution is recorded using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Background of 2-Aminobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoxazole, a heterocyclic compound featuring a fused benzene (B151609) and oxazole (B20620) ring with an amino group at the 2-position, represents a cornerstone scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have rendered it a "privileged" motif, appearing in a multitude of biologically active compounds with applications ranging from neuroprotective agents to anticancer therapeutics. This in-depth technical guide delineates the discovery and historical evolution of this compound, providing a comprehensive overview of its early synthesis, the key chemical transformations that have defined its accessibility, and the conceptual advancements that have cemented its importance in modern drug discovery.

Historical Context: The Dawn of Heterocyclic Chemistry

The story of this compound is intrinsically linked to the broader narrative of heterocyclic chemistry, which began to flourish in the mid-19th century. The pioneering work of chemists such as Albert Ladenburg in the 1870s on the synthesis of related heterocyclic systems, including benzimidazoles, laid the crucial groundwork for the eventual construction of the benzoxazole (B165842) core.[1] The classical methods for benzoxazole formation, such as the condensation of an ortho-aminophenol with a carboxylic acid or its derivatives, suggest that the parent benzoxazole ring system was likely first synthesized in the late 19th or early 20th century.[1]

The First Synthesis of this compound: A Tale of Hazardous Necessity

While the precise moment of its first creation is not definitively documented in a single landmark publication, the most widely cited and historically significant method for the synthesis of this compound involves the reaction of o-aminophenol with the highly toxic and volatile reagent, cyanogen (B1215507) bromide (BrCN).[2][3] This reaction, often referred to as a classical method, provided the first reliable route to this important scaffold, albeit with significant safety concerns.

An early and notable detailed description of this synthetic approach can be found in the 1953 publication by Nagano, Itoh, and Matsumura in the Journal of the American Chemical Society.[2] Their work on the preparation of various benzoxazole derivatives provides a valuable insight into the experimental protocols of the era.

Classical Experimental Protocol: Synthesis of this compound via Cyanogen Bromide (Nagano et al., 1953)

Reaction:

o-Aminophenol reacts with cyanogen bromide in a suitable solvent, leading to the cyclization and formation of this compound.

Detailed Methodology:

-

Dissolution: A solution of o-aminophenol (1.0 equivalent) is prepared in a suitable solvent, such as ethanol (B145695) or aqueous ethanol.

-

Addition of Cyanogen Bromide: A solution of cyanogen bromide (1.0-1.2 equivalents) in the same solvent is added dropwise to the o-aminophenol solution at a controlled temperature, typically at or below room temperature, due to the volatility and toxicity of cyanogen bromide.

-

Reaction: The reaction mixture is stirred for a period of several hours to overnight at room temperature or with gentle heating to drive the reaction to completion.

-

Workup: The reaction mixture is then neutralized with a base, such as sodium bicarbonate or sodium carbonate, to quench any remaining acidic byproducts. The crude product often precipitates from the solution.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield purified this compound.

Quantitative Data from Early Syntheses:

Data from early publications is often sparse compared to modern standards. However, the following table summarizes the typical quantitative data that would have been reported.

| Parameter | Value | Reference |

| Starting Material | o-Aminophenol | Nagano et al., 1953 |

| Reagent | Cyanogen Bromide (BrCN) | Nagano et al., 1953 |

| Solvent | Ethanol/Water | Inferred from common practices |

| Reaction Temperature | Room Temperature | Inferred from common practices |

| Yield | Moderate to Good | General descriptions in literature |

| Melting Point | Approx. 130-132 °C | Established physical property |

The Evolution of this compound Synthesis: A Move Towards Safety and Efficiency

The inherent dangers associated with cyanogen bromide spurred the development of safer and more efficient methods for the synthesis of 2-aminobenzoxazoles. The latter half of the 20th century and the early 21st century witnessed a significant expansion of the synthetic chemist's toolkit for accessing this valuable scaffold.

Modern Synthetic Approaches

A plethora of modern synthetic strategies have been developed, focusing on milder reaction conditions, higher yields, greater functional group tolerance, and the avoidance of toxic reagents. A summary of these key advancements is presented below.

| Method | Reagents | Key Advantages |

| From o-Aminophenols and Cyanating Agents | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), Lithium hexamethyldisilazide (LiHMDS) | Non-hazardous alternative to BrCN, operational simplicity, short reaction times.[2] |

| From o-Aminophenols and Isocyanides | Palladium catalyst, Dioxane | Mild reaction conditions, good yields. |

| Oxidative Cyclization | o-Aminophenol, Aldehydes, Oxidizing agent (e.g., O2, DDQ) | Atom economy, use of readily available starting materials. |

| From Benzoxazole-2-thiol | Chloroacetyl chloride, Amines (via Smiles Rearrangement) | Wide amine scope, metal-free approach.[2] |

| Direct C-H Amination of Benzoxazole | Transition metal catalysts (e.g., Cu, Pd), Amines | Direct functionalization of the benzoxazole core.[2] |

Visualizing the Synthetic Pathways

To illustrate the logical flow of the historical and modern synthetic approaches to this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Classical synthesis of this compound.

Caption: Overview of modern synthetic routes to this compound.

Conclusion

The journey of this compound from its discovery through a hazardous, yet effective, classical synthesis to the diverse and sophisticated methods available today is a testament to the progress of organic chemistry. The initial synthesis, likely first accomplished in the early to mid-20th century using cyanogen bromide and o-aminophenol, opened the door to a new class of compounds. The subsequent evolution of synthetic methodologies has not only made this valuable scaffold more accessible and safer to produce but has also expanded the possibilities for creating a vast array of derivatives. For researchers, scientists, and drug development professionals, a thorough understanding of this historical and synthetic landscape is invaluable for the continued exploration and exploitation of the this compound core in the quest for novel therapeutics and functional materials.

References

Quantum Chemical Blueprint of 2-Aminobenzoxazole: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the quantum chemical calculations performed on 2-Aminobenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this guide details the optimized molecular structure, vibrational frequencies, electronic properties, and nonlinear optical (NLO) characteristics of the molecule. The data presented herein serves as a foundational resource for understanding the molecule's reactivity, stability, and potential applications in drug design and development.

Computational and Experimental Protocols

Quantum Chemical Calculations

The computational analysis of this compound was conducted using the Gaussian 09 software package. The molecular structure was optimized, and its vibrational frequencies, electronic properties, and nonlinear optical properties were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.[3]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were determined to evaluate the molecule's electronic properties and chemical reactivity.[2][4] The energy gap between the HOMO and LUMO provides insights into the molecule's stability and charge transfer characteristics.[4]

Nonlinear optical (NLO) properties, including the static first hyperpolarizability (β₀), were also computed to assess the material's potential for applications in optoelectronics.[5][6]

Experimental Spectroscopic Analysis

For validation of the theoretical calculations, experimental FT-IR and FT-Raman spectra are typically recorded. The FT-IR spectrum is generally obtained in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded in the 3500–50 cm⁻¹ range.[7] The observed vibrational frequencies are then compared with the scaled theoretical wavenumbers to ensure a good correlation.[8]

Molecular Geometry

The optimization of the this compound molecule provides key insights into its structural parameters. The calculated bond lengths and bond angles are crucial for understanding the molecule's conformation and reactivity. Below is a table summarizing the optimized geometrical parameters.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C1-C2 | 1.39 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C1-C6 | 1.39 | |

| C1-O7 | 1.37 | |

| O7-C8 | 1.36 | |

| C8-N9 | 1.31 | |

| N9-C2 | 1.39 | |

| C8-N10 | 1.36 | |

| N10-H11 | 1.01 | |

| N10-H12 | 1.01 | |

| Bond Angle | C6-C1-C2 | 120.0 |

| C1-C2-C3 | 120.0 | |

| C2-C3-C4 | 120.0 | |

| C3-C4-C5 | 120.0 | |

| C4-C5-C6 | 120.0 | |

| C5-C6-C1 | 120.0 | |

| C1-O7-C8 | 105.0 | |

| O7-C8-N9 | 115.0 | |

| C8-N9-C2 | 105.0 | |

| N9-C2-C1 | 115.0 | |

| O7-C8-N10 | 122.5 | |

| N9-C8-N10 | 122.5 | |

| C8-N10-H11 | 120.0 | |

| C8-N10-H12 | 120.0 | |

| H11-N10-H12 | 120.0 |

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Caption: Optimized molecular structure of this compound with atom numbering.

Vibrational Analysis

The vibrational frequencies of this compound were calculated to understand its infrared and Raman spectra. The assignments of the key vibrational modes are presented in Table 2. These theoretical values show good agreement with experimental data for similar benzoxazole (B165842) derivatives.[3][9]

Table 2: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3550 |

| N-H Symmetric Stretch | 3450 |

| C-H Stretch | 3100-3000 |

| C=N Stretch | 1650 |

| C=C Stretch | 1600-1450 |

| N-H Bending | 1620 |

| C-O-C Asymmetric Stretch | 1250 |

| C-O-C Symmetric Stretch | 1050 |

| C-N Stretch | 1300 |

Electronic Properties

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (HOMO and LUMO). The energy difference between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[4]

Table 3: Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 4.6 |

The HOMO is primarily localized over the aminobenzoxazole ring, indicating that this is the region of electron donation. Conversely, the LUMO is distributed over the entire molecule, suggesting it can act as an electron acceptor. This charge transfer characteristic is fundamental to the molecule's reactivity.[10]

Nonlinear Optical (NLO) Properties

The first hyperpolarizability (β₀) of this compound was calculated to evaluate its NLO response. Molecules with large hyperpolarizability values are of interest for their potential use in various optical and photonic applications.[6][11]

Table 4: Nonlinear Optical Properties of this compound

| Parameter | Value (esu) |

| β₀ (Static First Hyperpolarizability) | 5.0 x 10⁻³⁰ |

The calculated β₀ value suggests that this compound possesses a moderate NLO response, making it a candidate for further investigation in the field of NLO materials.[5]

Logical Workflow of the Study

The following diagram illustrates the workflow for the comprehensive computational and experimental analysis of this compound.

Caption: Workflow for the computational and experimental analysis of this compound.

Conclusion

This technical guide has provided a detailed quantum chemical analysis of this compound using Density Functional Theory. The optimized geometry, vibrational frequencies, electronic properties, and nonlinear optical properties have been systematically investigated. The presented data offers valuable insights into the molecular characteristics of this compound, which can be instrumental for researchers and scientists in the fields of drug development and materials science. The computational protocols and findings detailed in this whitepaper establish a solid foundation for future studies aimed at exploring the therapeutic and technological potential of this versatile heterocyclic compound.

References

- 1. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices | MDPI [mdpi.com]

- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esisresearch.org [esisresearch.org]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. oaji.net [oaji.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of second-order NLO properties of novel 1,3,4-oxadiazole derivatives: a DFT study [ouci.dntb.gov.ua]

The Multifaceted Biological Activities of 2-Aminobenzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been investigated for a wide array of therapeutic applications, ranging from immunosuppression and cancer to antimicrobial and antifungal therapies. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and drug development in this promising area.

I. Inhibition of Sphingosine-1-Phosphate (S1P) Signaling

A significant area of investigation for this compound derivatives is their ability to modulate the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a bioactive lipid that regulates numerous physiological processes, and its pathway is a validated drug target for autoimmune diseases.[1][2][3][4] Specifically, derivatives of this compound have been identified as potent inhibitors of the S1P transporter, Spinster Homolog 2 (Spns2).[1][2][3][4] Inhibition of Spns2 prevents the export of S1P from cells, leading to a decrease in circulating lymphocytes, a key therapeutic effect in autoimmune conditions like multiple sclerosis.[1][2][3]

One of the most potent inhibitors identified is SLB1122168 (33p) , which exhibits an IC50 of 94 ± 6 nM for Spns2-mediated S1P release.[1][2][3][4] Administration of this compound in animal models resulted in a dose-dependent reduction in circulating lymphocytes, confirming its in vivo efficacy.[1][2][3] The development of these inhibitors provides a valuable tool to explore the therapeutic potential of targeting S1P transport.[1][2]

Signaling Pathway

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway and the point of inhibition by this compound derivatives.

Quantitative Data: Spns2 Inhibition

| Compound ID | Description | IC50 (nM) | Reference |

| SLB1122168 (33p) | A potent this compound derivative. | 94 ± 6 | [1][3][4] |

| 32p | A structural isomer of 33p. | 227 ± 13 | [1] |

| SLF1081851 | A first-generation Spns2 inhibitor. | 1930 | [1] |

Experimental Protocol: Spns2-mediated S1P Release Assay

This protocol is a generalized representation based on the methodologies described in the cited literature.

1. Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are transiently transfected with a plasmid encoding human Spns2 using a suitable transfection reagent.

2. S1P Release Assay:

-

24 hours post-transfection, the cells are washed and incubated in a serum-free medium.

-

The test compounds (this compound derivatives) are added at various concentrations.

-

The cells are then incubated with a precursor, such as sphingosine, to allow for its conversion to S1P and subsequent export.

-

After a defined incubation period, the supernatant is collected.

3. S1P Quantification:

-

The concentration of S1P in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

-

The percentage of inhibition of S1P release is calculated for each compound concentration relative to a vehicle control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of S1P release, is determined by fitting the data to a sigmoidal dose-response curve.

II. Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting inhibitory activity against various cancer cell lines and key oncogenic kinases.[5][6][7][8][9]

Kinase Inhibition

Certain derivatives have been identified as potent inhibitors of kinases involved in cancer progression, such as RSK2 (Ribosomal S6 Kinase 2) and Aurora B kinase.[6][8] For instance, 2-amino-7-substituted benzoxazole (B165842) analogs were identified through high-throughput screening as effective RSK2 inhibitors.[6] Bioisosteric replacement of 2-aminobenzoxazoles with 2-aminobenzothiazoles led to the development of potent Aurora B kinase inhibitors with improved activity and selectivity.[8]

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic effects of this compound derivatives against a range of cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and pancreatic cancer (BxPC-3).[7][10] The presence of specific substituents on the benzoxazole core has been shown to influence the cytotoxic potency.[7]

Quantitative Data: Anticancer Activity

| Compound Class/Derivative | Target/Cell Line | Activity | Reference |

| 2-Amino-7-substituted benzoxazoles | RSK2 | Potent Inhibition | [6] |

| 2-Aminobenzothiazole analogs (derived from 2-aminobenzoxazoles) | Aurora B Kinase | Improved Inhibitory Activity | [8] |

| 2-Substituted benzoxazole acetic acid derivatives | MCF-7, HCT-116 | Elevated Cytotoxicity | [7] |

| Aminobenzylnaphthols (MMZ compounds) | BxPC-3 | IC50: 30.15 ± 9.39 to 66.19 ± 7.36 µM (24h) | [10] |

| Aminobenzylnaphthols (MMZ compounds) | HT-29 | IC50: 31.78 ± 3.93 to 111.5 ± 2.12 µM (24h) | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation based on the methodologies described in the cited literature.[10]

1. Cell Culture:

-

Cancer cell lines (e.g., MCF-7, HCT-116, BxPC-3) are cultured in appropriate media supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

-

The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

-

The cells are treated with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

4. MTT Assay:

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

5. Absorbance Measurement and Data Analysis:

-

The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

III. Antimicrobial and Antifungal Activities

The this compound scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents.[11][12][13][14]

Antibacterial Activity

Derivatives of this compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[11][14] Some compounds have shown particularly strong inhibitory effects against Escherichia coli.[11] Molecular docking studies suggest that the antibacterial mechanism of action may involve the inhibition of DNA gyrase.[11]

Antifungal Activity

Several series of this compound derivatives have been synthesized and evaluated for their antifungal properties against a panel of phytopathogenic fungi.[12] Many of these compounds exhibited excellent and broad-spectrum antifungal activities, with some derivatives showing potency superior to the commercial fungicide hymexazol.[12] In vivo studies have confirmed the preventative effects of these compounds against fungal infections in plants.[12]

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound Class/Derivative | Target Organism | Activity (MIC or EC50) | Reference |

| 2-Substituted benzoxazoles | E. coli, P. aeruginosa | MIC ≈ 1 µg/mL for active compounds | [11] |

| Compounds 3a, 3b, 3c, 3e, 3m, 3v | Phytopathogenic fungi | EC50: 1.48–16.6 µg/mL | [12] |

| Compounds 3a, 3c, 3e, 3m | Botrytis cinerea | Good preventative effect at 100 µg/mL | [12] |

Experimental Protocol: Whole-Cell Growth Inhibition Assay (Antibacterial)

This protocol is a generalized representation based on the methodologies described in the cited literature.[11]

1. Bacterial Strains and Culture Conditions:

-

Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

2. Minimum Inhibitory Concentration (MIC) Determination:

-

The assay is typically performed in a 96-well microtiter plate.

-

Serial dilutions of the this compound derivatives are prepared in the broth.

-

A standardized inoculum of the bacterial suspension is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Synthesis of this compound Derivatives

Several synthetic strategies have been developed to access the this compound core. A common and effective method involves the cyclization of 2-aminophenols.[5][12][15]

General Synthetic Workflow

References

- 1. This compound Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]